3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C13H9F4NO2S and its molecular weight is 319.27. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Fluorination
A study by Wang et al. (2014) explores the use of N-fluorobenzenesulfonamide derivatives, including those with fluorine substitutions, for the enantioselective fluorination of 2-oxindoles. This process, catalyzed by chiral palladium complexes, yields 3-fluoro-2-oxindoles with excellent enantioselectivities and yields, highlighting the utility of these compounds in synthesizing enantioenriched fluorinated molecules, which are valuable in medicinal chemistry and agrochemical research (Wang et al., 2014).
Inhibition of Biological Targets
Compounds related to 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide have been evaluated for their biological activity, such as inhibiting kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. Röver et al. (1997) synthesized and biochemically characterized N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors, offering insights into the therapeutic potential of these compounds in neurological conditions (Röver et al., 1997).
Synthesis of Anti-inflammatory Agents
Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, demonstrating selective inhibition of cyclooxygenase-2 (COX-2). These findings suggest the role of fluorine-substituted benzenesulfonamides in developing new anti-inflammatory drugs (Pal et al., 2003).
Carbonic Anhydrase Inhibition
Bilginer et al. (2019) reported on novel sulfonamides incorporating triazene moieties that show potent inhibitory properties against carbonic anhydrase I and II. The fluorine-substituted derivatives, in particular, displayed significant inhibitory action, illustrating the potential of fluorine-substituted benzenesulfonamides in therapeutic applications, especially in conditions where the activity of carbonic anhydrases is dysregulated (Bilginer et al., 2019).
Mechanism of Action
Target of action
The compound “3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide” is a type of benzenesulfonamide . Benzenesulfonamides are known to have various biological activities, and they are often used as building blocks in the synthesis of more complex drug molecules .
Mode of action
The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its ability to interact with its targets .
Biochemical pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Benzenesulfonamides can be involved in a variety of biological processes depending on their specific structure and the targets they interact with .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the compound’s pharmacokinetic properties, potentially enhancing its metabolic stability .
Result of action
The specific molecular and cellular effects of this compound would depend on its exact mechanism of action and the targets it interacts with. Given its structural features, it could potentially exhibit a range of biological activities .
Action environment
The action, efficacy, and stability of the compound “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group can enhance the compound’s stability under various conditions .
Properties
IUPAC Name |
3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO2S/c14-10-4-2-6-12(8-10)21(19,20)18-11-5-1-3-9(7-11)13(15,16)17/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTAYPYTIUGLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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